N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13458278
Molecular Formula: C17H25ClN2O
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25ClN2O |
|---|---|
| Molecular Weight | 308.8 g/mol |
| IUPAC Name | N-[(1-benzylpiperidin-4-yl)methyl]-2-chloro-N-ethylacetamide |
| Standard InChI | InChI=1S/C17H25ClN2O/c1-2-20(17(21)12-18)14-16-8-10-19(11-9-16)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
| Standard InChI Key | GRGNUJWDOWJKHU-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure includes a piperidine ring substituted at the 4-position with a methyl group bearing a benzyl substituent. The acetamide group at this position is further modified with a chlorine atom and an ethyl group. Key physicochemical properties include a logP of 3.53, indicating moderate lipophilicity, and a polar surface area of 19.73 Ų, suggesting limited membrane permeability .
Table 1: Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 308.8 g/mol | |
| logP | 3.53 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 19.73 Ų |
The stereochemistry of the piperidine ring and substituents influences its biological activity. For instance, the (R)-configuration in related analogs enhances receptor binding selectivity.
Biological Activity and Mechanism of Action
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide acts primarily as a cholinesterase inhibitor, binding to the enzyme’s active site to prevent acetylcholine hydrolysis. This mechanism increases synaptic acetylcholine levels, making it a candidate for Alzheimer’s disease therapy. Additionally, it exhibits affinity for sigma-1 receptors (), which modulate calcium signaling and neuroprotection .
Table 2: Receptor Binding Profiles
| Target | Affinity () | Selectivity Ratio () | Source |
|---|---|---|---|
| Sigma-1 Receptor | 12 nM | 100 | |
| Sigma-2 Receptor | 1,200 nM | - | |
| Muscarinic M1 | >1,000 nM | - |
In vitro studies demonstrate an EC of 0.8 μM against acetylcholinesterase, comparable to donepezil (EC = 0.5 μM).
Pharmacological Applications
Neurodegenerative Diseases
By inhibiting cholinesterase, the compound enhances cholinergic neurotransmission, improving cognitive function in rodent models of Alzheimer’s disease. A 28-day study in transgenic mice showed a 40% reduction in amyloid-beta plaques at 10 mg/kg/day.
Antimicrobial Activity
Derivatives of N-(1-benzylpiperidin-4-yl)arylacetamides show inhibitory effects against Ebola virus pseudotypes (EC = 2.3 μM), though this compound’s efficacy remains untested .
Comparative Analysis with Related Compounds
Piperidine derivatives vary significantly in activity based on substituents. For example:
Table 3: Structural and Functional Comparisons
| Compound | Key Modification | Cholinesterase IC | Sigma-1 |
|---|---|---|---|
| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide | Methyl group at acetamide | 1.2 μM | 18 nM |
| N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide | Piperidin-3-yl substitution | 2.5 μM | 25 nM |
| N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide | Stereospecific (R)-configuration | 0.9 μM | 10 nM |
The ethyl group in N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide enhances metabolic stability compared to methyl analogs, with a half-life of 4.2 hours in human liver microsomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume